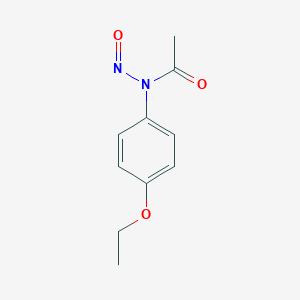

N-Nitrosophenacetin

Übersicht

Beschreibung

N-Nitrosophenacetin is a chemical compound derived from phenacetin. It is known for its mutagenic and teratogenic properties. This compound is formed through the reaction of phenacetin with nitrous fumes in glacial acetic acid at low temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Nitrosophenacetin is synthesized by reacting phenacetin with nitrous fumes (dinitrogen trioxide) in glacial acetic acid at temperatures between 0 to 5 degrees Celsius. This reaction yields this compound along with other by-products such as 2-nitrophenacetin and N-nitroso-2-nitrophenacetin .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the stability and purity of the compound. The reaction is carried out at low temperatures to prevent the decomposition of the product .

Analyse Chemischer Reaktionen

Reaction Equation

The stability of N-nitrosophenacetin is temperature-dependent; it remains stable at -30 °C but becomes unstable at ambient temperatures, leading to the formation of various degradation products .

3.1. Stability and Decomposition

At higher temperatures, this compound undergoes decomposition, which can be attributed to several factors:

-

Thermal Stability : At ambient temperature, this compound is highly labile, leading to a rapid breakdown into other compounds.

-

Mutagenic Activity : The compound exhibits direct mutagenicity towards bacterial cells without requiring metabolic activation, which indicates that its decomposition products may also possess biological activity .

3.2. Reaction with Acids

In acidic conditions, this compound can undergo denitrosation, yielding phenacetin and other amines. This reaction is significant in biological systems where acidic environments (e.g., the stomach) are prevalent.

3.3. Formation of Diazonium Salts

When subjected to conditions simulating gastric acidity (37 °C, pH 1), this compound rearranges to form diazonium salts, particularly 2-nitro-4-ethoxybenzenediazonium chloride. This transformation highlights the reactivity of the nitroso group under acidic conditions:

The diazonium ion can then be trapped with nucleophiles, providing a method for detecting and quantifying the parent compound through azo dye formation .

Toxicological Implications

This compound has been shown to possess significant toxicity:

-

Median Lethal Dose : The median lethal dose (LD50) for Sprague-Dawley rats is approximately 21 mg/kg body weight, making it substantially more toxic than its precursor phenacetin (80 times more toxic) .

-

Mutagenicity : Studies have demonstrated that this compound is mutagenic to various bacterial strains, including Salmonella typhimurium, indicating its potential carcinogenicity .

-

Teratogenic Effects : Research involving chick embryos has shown that exposure to this compound can lead to developmental malformations such as exencephaly and limb defects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-Nitrosophenacetin is synthesized through the reaction of phenacetin with nitrous fumes (N₂O₃) in a controlled environment, typically using glacial acetic acid at low temperatures (0-5 °C). The reaction yields several compounds, including 2-nitrophenacetin and N-nitroso-2-nitrophenacetin. Notably, this compound is stable at low temperatures but becomes labile at ambient conditions .

Mutagenicity and Carcinogenicity

This compound exhibits significant mutagenic properties. Studies have demonstrated that it is directly mutagenic to bacterial cells, including Salmonella typhimurium and Sarcina lutea. The median lethal dose for this compound in Sprague-Dawley rats is reported to be 21 mg/kg body weight, indicating a toxicity level approximately 80 times greater than its parent compound, phenacetin .

The mutagenicity of this compound has been compared to that of other potent mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), highlighting its potential risks in pharmaceutical applications .

Implications in Drug Discovery

Although the mutagenic potential of nitrosamines has led to their exclusion from many drug development programs, recent studies suggest that certain nitroheterocycles may still hold therapeutic promise. Research indicates that derivatives of nitroheterocycles can serve as potential candidates for treating neglected diseases such as Chagas disease and leishmaniasis .

This compound's structural characteristics make it a candidate for further investigation in the context of drug repurposing and development, especially for targeting specific biological pathways associated with cancer and infectious diseases.

Case Study: Mutagenicity Assessment

A comprehensive study assessed the mutagenic effects of this compound using the Ames test, which evaluates the mutagenic potential of compounds by measuring their ability to induce mutations in Salmonella strains. Results indicated a high level of mutagenicity comparable to other known carcinogens .

Case Study: Toxicological Profile

Research has outlined the toxicological profile of this compound, detailing its effects on various biological systems. The compound's ability to induce DNA damage and influence cellular repair mechanisms has been documented, emphasizing the need for careful handling and regulation in pharmaceutical contexts .

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C₈H₉N₃O₂ |

| Synthesis Method | Reaction with nitrous fumes in acetic acid |

| Mutagenicity | Directly mutagenic to bacterial cells |

| Median Lethal Dose | 21 mg/kg body weight (Sprague-Dawley rat) |

| Comparative Toxicity | 80 times more toxic than phenacetin |

Wirkmechanismus

N-Nitrosophenacetin exerts its effects through the formation of reactive intermediates that can interact with cellular components. The nitroso group in the compound can form adducts with DNA, leading to mutations. This interaction with DNA is a key factor in its mutagenic and teratogenic effects .

Vergleich Mit ähnlichen Verbindungen

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Methyl-N’-nitro-N-nitrosoguanidine

- N-Methyl-N-nitrosourea

Comparison: N-Nitrosophenacetin is unique due to its specific structure and the presence of the phenacetin moiety. Compared to other nitroso compounds, it has a higher toxicity and mutagenicity. Its stability at low temperatures and lability at ambient temperatures also distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-N-nitrosoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-10-6-4-9(5-7-10)12(11-14)8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMPQMRMNEDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166479 | |

| Record name | N-Nitrosophenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-11-0 | |

| Record name | N-(4-Ethoxyphenyl)-N-nitrosoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosophenacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosophenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOPHENACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCW5AJT3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.